7-Azido-6,8-difluoro-4-methyl-2H-1-benzopyran-2-one
Overview
Description
7-Azido-6,8-difluoro-4-methyl-2H-1-benzopyran-2-one, also known as 7-Azido-6,8-DFMBP, is a compound that has been studied for its potential applications in scientific research. This compound has been found to be a useful tool for investigating various biochemical and physiological processes, and it has been used for a variety of laboratory experiments.
Scientific Research Applications
Fluorescent Detection and Labeling
- Application : 7-Azido-6,8-difluoro-4-methyl-2H-1-benzopyran-2-one serves as a fluorophore. It has been conjugated to streptavidin or secondary antibodies for flow cytometry. Additionally, it has been used to label bacteria for multi-color fluorescence in situ hybridization (FISH) .
- Mechanism : Upon reduction in the presence of hydrogen sulfide (H2S), the aromatic azide moiety generates the fluorescent 7-amino-4-methylcoumarin (AMC), emitting light at 455 nm upon excitation at 358 nm .
Mass Spectrometry Enhancement
- Application : Researchers have coupled 7-Azido-6,8-difluoro-4-methyl-2H-1-benzopyran-2-one to peptides to improve electrospray ionization and mass spectrometry (MS) sensitivity in matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS .
Metal Detection
- Application : The compound is employed for detecting and quantifying certain metals, including beryllium, chromium, and lead .
Diagnostic and Therapeutic Applications
- Application : 7-Azido-6,8-difluoro-4-methyl-2H-1-benzopyran-2-one has potential in diagnosing and treating traumatic brain injury and amyloidogenic diseases .
Nucleic Acid Analysis
- Application : Used for amplifying and detecting nucleic acid sequences, analyzing peptides, and detecting bacteria .
Chemical Biology Research
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 7-Azido-6,8-difluoro-4-methyl-2H-1-benzopyran-2-one is hydrogen sulfide (H2S) . H2S is a gaseous signaling molecule involved in various physiological processes.
Mode of Action
The compound interacts with its target through a selective reduction process. The aromatic azide moiety of the compound is selectively reduced in the presence of H2S . This interaction results in the production of the fluorescent 7-amino-4-methylcoumarin (AMC), leading to an increase in fluorescence .
Biochemical Pathways
The compound is involved in the H2S signaling pathway. The enzymes 3-mercaptopyruvate sulfurtransferase (MST) and the inner mitochondrial membrane-associated sulfide:quinone oxidoreductase (SQR) are key players in this pathway . MST is involved in the synthesis of H2S, while SQR is involved in its catabolism .
Pharmacokinetics
It is soluble in dmso at a concentration of 2 mg/ml , which suggests that it may have good bioavailability.
Result of Action
The result of the compound’s action is the generation of a fluorescent signal. This signal can be used to monitor the enzymatic production of H2S in vitro and to visualize H2S in cells .
Action Environment
The action of 7-Azido-6,8-difluoro-4-methyl-2H-1-benzopyran-2-one is influenced by environmental factors such as the presence of H2S and the pH of the environment. The compound is highly sensitive and selective for H2S, providing a linear detection range in vitro between 200nm – 100μM H2S with 10μM probe . It reacts selectively with H2S even in the presence of mM concentrations of cysteine, homocysteine, glutathionine, and many other common biological analytes .
properties
IUPAC Name |
7-azido-6,8-difluoro-4-methylchromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F2N3O2/c1-4-2-7(16)17-10-5(4)3-6(11)9(8(10)12)14-15-13/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSZCJUMCYDOFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C(C(=C(C=C12)F)N=[N+]=[N-])F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Azido-6,8-difluoro-4-methyl-2H-1-benzopyran-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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